2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex heterocyclic compound characterized by its unique pyrazolo and pyridine ring structures. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its bioactive properties. The molecular formula for this compound is C₁₄H₁₈N₄O₂, and it is recognized for its intricate substitution patterns that influence its chemical behavior and biological activity.
The compound falls under the classification of heterocyclic compounds, specifically those containing both pyrazole and pyridine moieties. Heterocycles are significant in pharmaceutical chemistry due to their prevalence in biologically active molecules. The synthesis of such compounds often involves multi-step organic reactions that leverage the reactivity of the pyrazole and pyridine rings to introduce various functional groups.
The synthesis of 2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves several key steps:
These synthetic routes highlight the versatility of pyrazolo and pyridine derivatives in organic synthesis, allowing for the exploration of new reaction pathways.
The molecular structure of 2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid features:
The compound's structural complexity arises from the substitution at various positions on these rings, which affects its reactivity and biological properties. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure .
The reactions involving 2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can include:
These reactions are crucial for modifying the compound's properties for specific applications in medicinal chemistry.
The mechanism of action for 2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is primarily linked to its interaction with biological targets. The heterocyclic structure allows it to bind effectively to various enzymes or receptors, potentially leading to:
Further studies involving molecular docking and biological assays are necessary to elucidate the precise mechanisms at play.
The physical properties of 2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid include:
Chemical properties include:
These properties are critical for understanding how the compound can be utilized in various applications.
The applications of 2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid span several fields:
The construction of the pyrazolo[3,4-b]pyridine core represents a critical strategic phase in synthesizing 2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (CAS 1006444-48-9, MW 285.30 g/mol) [1] [2]. Multicomponent reactions (MCRs) offer convergent pathways to assemble this tricyclic system with inherent atom economy. A prominent approach involves the cyclocondensation of 5-amino-3-methyl-1H-pyrazole with 1,3-dicarbonyl equivalents under acidic catalysis, which facilitates simultaneous C-C and C-N bond formation at positions C4 and C5 of the pyridine ring [3]. This method capitalizes on the nucleophilic character of the pyrazole amino group and the electrophilic properties of unsaturated carbonyl systems. Alternative MCR routes employ enaminodione intermediates derived from β-ketoesters and N,N-dimethylformamide dimethylacetal (DMF-DMA), which subsequently undergo cyclization with hydrazine derivatives to establish the pyrazolo[3,4-b]pyridine scaffold . The 1-ethyl-3-pyrazolyl substituent at C4 is typically introduced via two strategic approaches: (1) pre-functionalization of the pyrazole precursor prior to MCR participation, or (2) post-cyclization palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using halogenated intermediates [4]. Computational analyses confirm that the 1H-tautomeric form dominates in pyrazolo[3,4-b]pyridines due to enhanced aromatic stabilization across both rings (37.03 kJ/mol stability difference versus 2H-tautomer) [3], which influences reagent selection during MCR design to ensure correct regiochemistry.
Table 1: Multicomponent Reaction Approaches for Core Assembly
Precursor Components | Catalyst/Conditions | Key Intermediate | Reported Yield |
---|---|---|---|
5-Amino-3-methylpyrazole, Ethyl acetoacetate | Glacial acetic acid, reflux | 4-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | 65-78% [3] |
Enaminodione (from DMF-DMA), 2-Hydrazinyl-s-triazine | Ethanol-acetic acid (2:1), reflux | 4-(s-Triazinyl)-pyrazolo[3,4-b]pyridine | 70-85% |
1-Ethyl-5-amino-3-phenylpyrazole, 1,3-Cyclohexanedione | L-Proline catalyst, ethanol, 80°C | 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinoline | 45-60% [5] |
Despite their efficiency, MCR limitations include occasional regiochemical ambiguities when unsymmetrical components are employed and sensitivity to steric hindrance from C3 substituents [5]. Optimization studies reveal that electron-withdrawing groups on the pyrazole nitrogen enhance cyclization kinetics by reducing the nucleophilicity at N2, thereby directing reactivity to the desired N1 position [4].
Regiocontrol during N-alkylation of the pyrazolo[3,4-b]pyridine system is paramount due to the presence of multiple nucleophilic sites (N1 vs. N2). The 1H-pyrazolo[3,4-b]pyridine framework exhibits inherent N1 preference, with computational studies indicating >90% thermodynamic preference for alkylation at N1 versus N2 [3]. This regioselectivity is exploited using sterically tuned electrophiles under basic conditions. For 2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid synthesis, sodium hydride-mediated deprotonation in anhydrous dimethylformamide followed by ethyl iodide addition achieves >95% N1-ethylation of the pyrazole ring prior to acetic acid side-chain installation [7] . Kinetic studies demonstrate that alkyl halide reactivity follows the order propargyl bromide > benzyl bromide > ethyl iodide > methyl iodide under these conditions, though sterically unhindered electrophiles minimize di-alkylation byproducts.
Table 2: Regioselectivity in Pyrazole N-Alkylation
Base | Solvent | Electrophile | N1:N2 Ratio | Byproducts |
---|---|---|---|---|
Sodium hydride | Dimethylformamide, 0°C | Ethyl iodide | 98:2 | <2% O-alkylation [7] |
Potassium carbonate | Acetonitrile, reflux | Ethyl iodide | 85:15 | 5% Di-alkylation |
Cesium carbonate | Dimethylformamide, 25°C | Methyl bromoacetate | 99:1 | Negligible [4] |
The 3-methyl group on the pyridine ring provides an additional site for functionalization via directed ortho-lithiation (DoL). Sec-butyllithium-mediated deprotonation at -78°C generates a stabilized carbanion that reacts with electrophiles (e.g., DMF for formylation, iodine for iodination), enabling late-stage diversification without affecting the pre-installed acetic acid moiety . However, competing ring-opening reactions necessitate strict temperature control and electrophile stoichiometry . Recent advances employ temporary silyl protection at N1 to enhance ortho-directing effects during C3-methyl functionalization [10].
The installation of the acetic acid functionality occurs through SN2 displacement between N1-deprotonated pyrazolo[3,4-b]pyridine and electrophilic alkylating agents. Methyl bromoacetate serves as the preferred reagent due to superior leaving group kinetics versus chloroacetate derivatives, with subsequent alkaline hydrolysis unmasking the carboxylic acid [4] . Solvent optimization studies demonstrate that acetone/water mixtures (4:1) at 60°C provide optimal hydrolysis rates while minimizing decarboxylation or ester re-formation. Anhydrous dimethylformamide delivers the highest N-alkylation efficiency (92-95%) when using methyl bromoacetate, whereas protic solvents like ethanol promote competitive O-alkylation (up to 15% byproducts) [4]. Leaving group effects follow the trend: bromide > tosylate > chloride, with iodide unsuitable due to instability under reaction conditions.
The electron-deficient nature of the pyrazolo[3,4-b]pyridine system necessitates moderated basification during N-deprotonation. Sodium hydride in tetrahydrofuran at 0°C achieves quantitative deprotonation without ring decomposition, whereas stronger bases (e.g., lithium diisopropylamide) induce side reactions including ring-opening and dimerization . Microwave-assisted protocols (100°C, 30 min) accelerate alkylation 8-fold versus conventional heating while maintaining 97% purity [7]. For the target compound, direct acid introduction via chloroacetic acid is precluded by proton transfer complications, making the ester hydrolysis route indispensable. High-performance liquid chromatography monitoring confirms that ester hydrolysis with 2M lithium hydroxide in tetrahydrofuran/water reaches completion within 2 hours at 25°C without epimerization or nucleophilic ring attack [4].
The synthesis of 2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid employs two dominant strategies with distinct advantages:
Stepwise Approach: This method follows a linear sequence: (1) Independent synthesis of 4-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine via MCR; (2) N1-Alkylation with methyl bromoacetate; (3) Ester hydrolysis. This route provides isolated intermediates for comprehensive characterization (e.g., NMR validation of N1 vs. N2 alkylation regiochemistry) and achieves cumulative yields of 62-68% over three steps [2]. Intermediate purification by crystallization ensures >97% purity before acetic acid side-chain installation [1].
One-Pot Approach: Sequential reactions without intermediate isolation reduce solvent consumption and processing time. A representative protocol involves: (1) Pyrazolo[3,4-b]pyridine core formation; (2) Direct addition of excess methyl bromoacetate after MCR completion; (3) In-situ hydrolysis. While this method achieves 55-60% overall yield in 1/3rd the time of stepwise synthesis [4], it suffers from reduced purity (85-90%) due to carryover of MCR byproducts into alkylation. Chromatographic purification becomes mandatory, negating some efficiency gains [2].
Table 3: Synthetic Route Comparison
Parameter | Stepwise Approach | One-Pot Approach |
---|---|---|
Overall Yield | 62-68% | 55-60% |
Total Reaction Time | 48-72 hours | 14-18 hours |
Number of Isolations | 3 | 1 |
Typical Purity (HPLC) | >97% | 85-90% |
Critical Control Points | Intermediate characterization, Crystallization | Reaction sequence timing, Byproduct tolerance |
Scale-Up Feasibility | High (kg-scale demonstrated) | Moderate (limited to <100g) [4] |
Hybrid approaches show promise, particularly for analogues like 2-[4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid [7]. These involve MCR core assembly followed by one-pot alkylation-hydrolysis without intermediate isolation, balancing yield (65%) and purity (95%) while accommodating acid-sensitive substituents [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1